(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with a furan-2-ylmethylidene intermediate under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Dioxins: Persistent organic pollutants with a similar aromatic structure.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan ring structure.
Uniqueness
(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a furan-2-ylmethylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H20N2O4S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5E)-3-butan-2-yl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-11(2)18-15(19)13(23-16(18)20)10-12-4-5-14(22-12)17-6-8-21-9-7-17/h4-5,10-11H,3,6-9H2,1-2H3/b13-10+ |
InChI Key |
UUKOOBSNTDNFKG-JLHYYAGUSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/SC1=O |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=O |
Origin of Product |
United States |
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